![molecular formula C12H13NO3 B1311034 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 867329-99-5](/img/structure/B1311034.png)

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

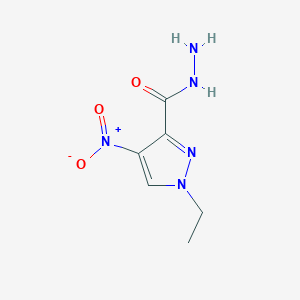

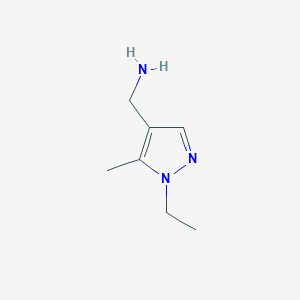

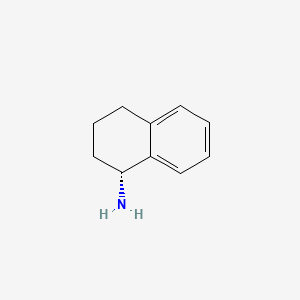

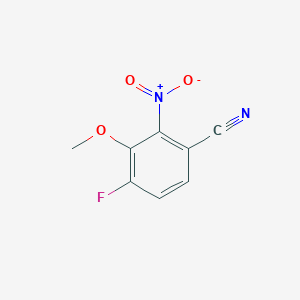

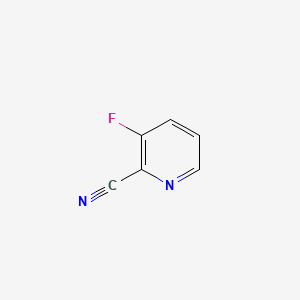

The compound 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a 2-oxopyrrolidinyl group attached to the benzene ring, indicating the presence of a lactam (a cyclic amide) within the alkyl side chain. This structural feature is significant as it can influence the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a procedure for synthesizing 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is described, which involves the hydrogenation of a precursor benzoic acid derivative obtained from the fusion of anthranilic acid with citraconic anhydride . Although the specific synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography. For example, the crystal structures of lanthanide complexes synthesized from derivatives of dihydroxy benzoic acid have been determined, revealing one-dimensional coordination polymers with interesting two-dimensional molecular arrays held together by hydrogen-bonding interactions . These findings suggest that the molecular structure of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid could also exhibit unique packing and bonding patterns in the solid state.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be quite diverse. Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized and characterized, indicating that such compounds can form stable complexes with metals . This suggests that 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid may also participate in coordination chemistry, potentially leading to the formation of metal-organic frameworks or other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the substituents on the benzene ring. For instance, the photophysical properties of lanthanide complexes derived from substituted benzoates have been assessed, showing that these compounds can serve as efficient light-harvesting chromophores . Additionally, the biological applications of organotin(IV) complexes have been explored, with studies on their toxicity against different bacteria and fungi . These insights imply that 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid may also possess unique photophysical properties and biological activities.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A convenient synthesis method for derivatives similar to 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid offers cleaner material in higher overall yield than previously reported methods, showcasing advancements in synthetic chemistry techniques (Barker, Brimble, & McLeod, 2003). The structural investigation of triorganostannyl esters and their coordination to metal centers affects both photophysical properties and ligand interactions, indicating the compound's relevance in material science and photophysical studies (Tzimopoulos et al., 2010).

Luminescence and Photophysical Properties

The development of midrange affinity fluorescent Zn(II) sensors from derivatives demonstrates the compound's utility in biological imaging applications. These sensors exhibit significant fluorescence turn-on following Zn(II) addition and improved selectivity for Zn(II), highlighting their potential in live cell imaging (Nolan et al., 2006).

Coordination Polymers and Material Science

The synthesis of hybrid compounds based on derivatives illustrates the creation of new materials containing pharmacophoric fragments, offering potential applications in material science and pharmaceuticals (Ivanova, Kanevskaya, & Fedotova, 2019). Lanthanide-based coordination polymers assembled from derivatives demonstrate unique syntheses, crystal structures, and photophysical properties, underscoring the versatility of these compounds in developing materials with specific luminescence and structural characteristics (Sivakumar et al., 2011).

Supramolecular Chemistry

Studies on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives, reveal the effect of lateral substitution on the stability and extent of liquid crystal phases. This research is pivotal in designing new liquid crystal materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).

Antiviral Research

In the context of antiviral research, derivatives have shown potential as inhibitors of RNA polymerase, offering a promising avenue for the development of new antiviral agents against influenza A viruses, including strains resistant to existing treatments (Yu et al., 2016).

Propriétés

IUPAC Name |

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKZMIDVIXNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427861 |

Source

|

| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |

CAS RN |

867329-99-5 |

Source

|

| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)